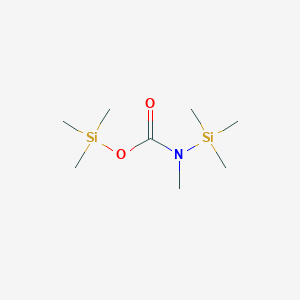![molecular formula C9H12Cl2O2 B14669121 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] CAS No. 38334-85-9](/img/structure/B14669121.png)
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: is a complex organic compound characterized by its unique spiro structure, which includes a bicycloheptane ring fused with a dioxolane ring. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] typically involves the reaction of a suitable bicycloheptane derivative with a dioxolane precursor under controlled conditions. The reaction often requires the presence of a chlorinating agent to introduce the dichloro functionality. Common reagents include thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like methoxide can yield a methoxy derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学研究应用
Chemistry: In chemistry, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and adhesives.
作用机制
The mechanism of action of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive chlorine atoms and spiro structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include nucleophilic substitution or addition reactions, depending on the specific target and conditions.
相似化合物的比较
7,7-Dibromospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Similar in structure but with bromine atoms instead of chlorine.
7,7-Difluorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Contains fluorine atoms, offering different reactivity and stability.
7,7-Diiodospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Iodine atoms provide unique reactivity compared to chlorine.
Uniqueness: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is unique due to the specific reactivity of its chlorine atoms, which allows for a wide range of chemical modifications. Its stability and structural features make it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
38334-85-9 |
|---|---|
分子式 |
C9H12Cl2O2 |
分子量 |
223.09 g/mol |
IUPAC 名称 |
7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2 |
InChI 键 |
DPSUJCHTHHBNNH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC3C1C3(Cl)Cl)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


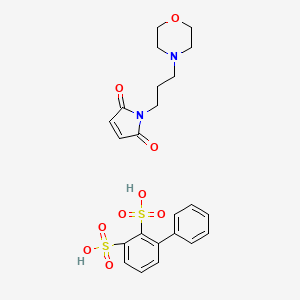
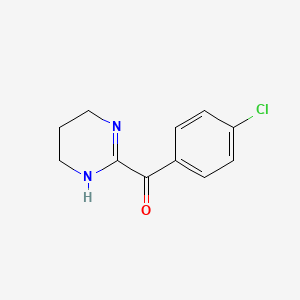
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
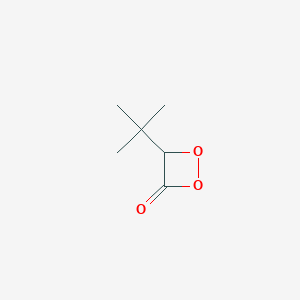
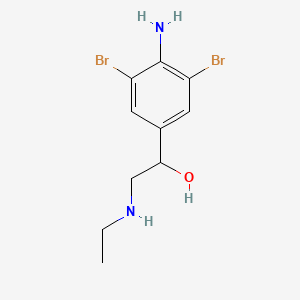

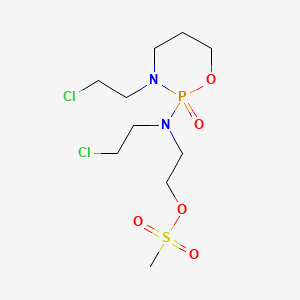
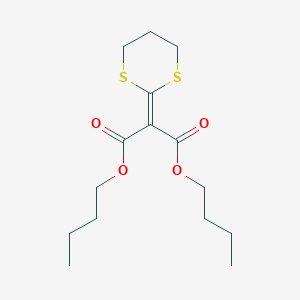
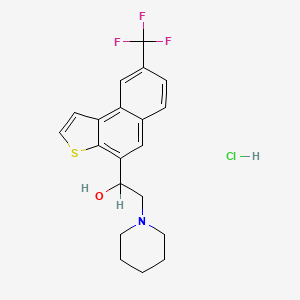
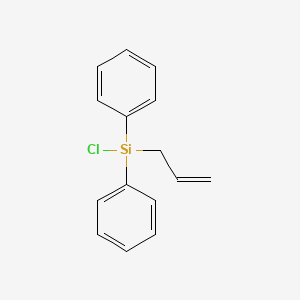
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
